pyridin-4-ylmethanesulfonyl chloride
Description
Significance within Organosulfur Chemistry and Pyridine (B92270) Derivatives
The significance of pyridin-4-ylmethanesulfonyl chloride in organosulfur chemistry stems primarily from its role as a precursor to a variety of other sulfur-containing organic molecules. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is central to its utility in forming sulfonamides, which are a cornerstone of many therapeutic agents. researchgate.netcbijournal.com The reaction of this compound with primary or secondary amines is a common method for the synthesis of N-substituted pyridin-4-ylmethanesulfonamides. cbijournal.comsci-hub.se
As a pyridine derivative, the compound is part of a class of nitrogen-containing heterocycles that are of immense importance in medicinal chemistry. rsc.orgnih.gov The pyridine scaffold is a privileged structure in drug discovery, often incorporated to enhance the pharmacological profile of a molecule, including its potency, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net The presence of the methanesulfonyl chloride at the 4-position of the pyridine ring allows for the strategic introduction of a sulfonyl-linked substituent, a common feature in many biologically active compounds. researchgate.netnih.gov This specific substitution pattern influences the electronic properties and three-dimensional structure of the resulting molecules, which can be critical for their interaction with biological targets.
Overview of Research Trajectories for Sulfonyl Chlorides and Related Pyridine Scaffolds
Current research involving sulfonyl chlorides, including this compound, is heavily focused on their application in the synthesis of complex molecules with potential biological activity. A significant trajectory is the development of novel and more efficient synthetic methodologies for the preparation of sulfonamides. cbijournal.comsci-hub.se While the classical approach of reacting a sulfonyl chloride with an amine in the presence of a base is well-established, contemporary research seeks to develop milder reaction conditions, expand the substrate scope, and improve yields. cbijournal.com
The research trajectories for pyridine scaffolds are closely linked to their applications in drug discovery and materials science. There is a continuous effort to explore the functionalization of the pyridine ring at various positions to create diverse chemical libraries for high-throughput screening. nih.govresearchgate.net The strategic placement of different functional groups on the pyridine nucleus can significantly alter the biological activity of the parent compound. nih.gov For structures like this compound, research is also directed towards its use as a building block to construct more elaborate molecules, where the pyridylmethanesulfonyl moiety can act as a key pharmacophore or a linker to other functional units. smolecule.com The convergence of these research paths highlights the ongoing importance of versatile reagents like this compound in advancing chemical synthesis and drug development.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H18Cl3N3O6S3 |
|---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/3C6H6ClNO2S/c3*7-11(9,10)5-6-1-3-8-4-2-6/h3*1-4H,5H2 |
InChI Key |
VYIBJVWSMORPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl.C1=CN=CC=C1CS(=O)(=O)Cl.C1=CN=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyridin 4 Ylmethanesulfonyl Chloride
Established Synthetic Routes and Reaction Conditions for Pyridin-4-ylmethanesulfonyl Chloride
The synthesis of this compound and related sulfonyl chlorides can be achieved through several established pathways. These methods involve the careful selection of precursors, reagents, and reaction conditions to ensure efficient and high-yield production of the target compound.
Direct Reaction of Pyridine (B92270) Derivatives with Methanesulfonyl Chloride
A primary method for synthesizing this compound involves the direct reaction of a pyridine derivative with methanesulfonyl chloride. smolecule.com This approach typically requires the presence of a base, such as triethylamine (B128534), to facilitate the formation of the sulfonyl chloride group on the pyridine scaffold. smolecule.com The reaction capitalizes on the electrophilic nature of methanesulfonyl chloride and the nucleophilic character of the pyridine precursor. A similar strategy is employed in the synthesis of related sulfonamides, where a pyridine derivative is reacted with methanesulfonyl chloride in the presence of a base. smolecule.com
More advanced methods for the direct functionalization of the pyridine ring include C-H sulfonylation. This can be achieved by activating the pyridine with an agent like triflic anhydride, followed by the addition of a sulfinate salt, a process mediated by a base. chemrxiv.org
Chlorination and Sulfonation Processes involving Picolinic Acid Derivatives
Another synthetic route involves the conversion of picolinic acid (pyridine-2-carboxylic acid) derivatives or related pyridine compounds through chlorination and sulfonation processes. smolecule.com For instance, 4-picoline (4-methylpyridine) can undergo chlorosulfonation using chlorosulfonic acid at low temperatures to produce an intermediate sulfonic acid. This intermediate is then converted to the final sulfonyl chloride. vulcanchem.com
The synthesis of 4-pyridinesulfonic acid, a key intermediate, can be accomplished by reacting N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite, followed by heating. orgsyn.org Picolinic acid itself can be treated with reagents like thionyl chloride as a preliminary step in the synthesis of more complex derivatives. umsl.edu These multi-step syntheses allow for the strategic introduction of the sulfonyl chloride functional group onto the pyridine ring. vulcanchem.comumsl.edu
Methodologies from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation (General Sulfonyl Chloride Synthesis Principles)
A versatile and environmentally conscious method for synthesizing a wide range of sulfonyl chlorides involves the use of S-alkylisothiourea salts. organic-chemistry.orgthieme-connect.comthieme-connect.com This approach, applicable to the synthesis of compounds like this compound, utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation step. organic-chemistry.orgorganic-chemistry.org
The S-alkylisothiourea salts are readily prepared from inexpensive starting materials such as an appropriate alkyl halide (e.g., a pyridylmethyl halide) and thiourea. thieme-connect.comthieme-connect.com The subsequent reaction with NCS proceeds under mild conditions to yield the desired sulfonyl chloride in moderate to excellent yields. organic-chemistry.org An advantage of this method is its scalability and the potential for sustainable practices, as the succinimide (B58015) byproduct can be recycled back into NCS. thieme-connect.comthieme-connect.com This process avoids the use of hazardous reagents like chlorine gas, making it a safer alternative to traditional methods. organic-chemistry.org
Table 1: General Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts
| Step | Reactants | Reagents | Product | Key Features |
|---|---|---|---|---|
| 1 | Alkyl Halide, Thiourea | Ethanol (solvent) | S-Alkylisothiourea Salt | Simple preparation, readily accessible materials. thieme-connect.comthieme-connect.com |
Utilization of Thionyl Chloride in Precursor Synthesis
Thionyl chloride (SOCl₂) is a crucial reagent in several synthetic routes leading to this compound and its precursors. researchgate.net It is widely used to convert carboxylic acids and sulfonic acids into their corresponding acid chlorides and sulfonyl chlorides, respectively. researchgate.netmasterorganicchemistry.com
In the context of pyridine-based syntheses, thionyl chloride is used to convert intermediate sulfonic acids, such as those derived from 4-picoline, into the final sulfonyl chloride product. vulcanchem.com It can also be employed in the preparation of precursors; for example, reacting pyridine with thionyl chloride is a step in forming N-(4-pyridyl)pyridinium chloride hydrochloride. orgsyn.org Furthermore, in the synthesis of pyridine-3-sulfonyl chloride, thionyl chloride is used to transform a diazonium fluoroborate intermediate into the target sulfonyl chloride. google.com The treatment of picolinic acid with thionyl chloride is also a common step in creating activated intermediates for further reactions. umsl.edu
Strategic Use of Bases (e.g., Triethylamine, Pyridine) in Synthetic Protocols
The choice of base is critical in the synthesis of this compound, influencing reaction rates and yields. Organic bases like triethylamine and pyridine are frequently employed. researchgate.net
Triethylamine is often the base of choice in reactions involving the direct treatment of pyridine derivatives with methanesulfonyl chloride. smolecule.comsmolecule.com Both pyridine and triethylamine can act as catalysts and acid scavengers in these types of reactions. researchgate.netscispace.com While triethylamine is a stronger base than pyridine, the steric hindrance from its ethyl groups can sometimes make pyridine a more effective catalyst. jocpr.com The selection between these bases depends on the specific reaction mechanism and substrates involved. scispace.comjocpr.com In some advanced C-H functionalization reactions, other amine bases like N-methylpiperidine have been used to control the regioselectivity of the sulfonylation on the pyridine ring. chemrxiv.org
Table 2: Comparison of Common Bases in Pyridine Compound Synthesis
| Base | pKb | Key Characteristics | Typical Application |
|---|---|---|---|
| Triethylamine | ~3.01 | Stronger, non-nucleophilic base due to steric hindrance. jocpr.com | Acid scavenger in reactions with sulfonyl chlorides. smolecule.comsmolecule.com |
| Pyridine | ~8.75 | Weaker base, can also act as a nucleophilic catalyst. jocpr.com | Catalyst and solvent in various acylation and chlorination reactions. researchgate.netgoogle.com |
Solvent Selection and Temperature Control in Synthetic Procedures
Careful management of solvent and temperature is essential for the successful synthesis of this compound. Low temperatures are often required to control exothermic reactions and prevent the formation of byproducts. For example, the chlorosulfonation of 4-picoline is typically conducted at 0–5°C. vulcanchem.com Similarly, the synthesis of pyridine-3-sulfonyl chloride from a diazonium salt intermediate is also performed at a controlled temperature of 0–5°C to ensure stability and high yield. google.com
The choice of solvent can also influence the outcome of the reaction, particularly its regioselectivity. In the direct sulfonylation of pyridine, switching the solvent from dichloromethane (B109758) (CH₂Cl₂) to chloroform (B151607) (CHCl₃) has been shown to improve the ratio of C4- to C2-functionalized products. chemrxiv.org The solvent not only dissolves the reactants but can also play a role in stabilizing intermediates and transition states, thereby directing the reaction pathway.
Emerging Green Chemistry Approaches in this compound Synthesis
The integration of green chemistry principles into the synthesis of sulfonyl chlorides, including this compound, aims to reduce the environmental impact of chemical manufacturing. This involves the use of safer reagents, environmentally benign solvents, and strategies for waste reduction and byproduct recovery.
Environmentally Benign Preparation Methods for Sulfonyl Chlorides
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents like chlorine gas and chlorosulfonic acid. rsc.orgmdpi.com Modern approaches seek to replace these with more environmentally friendly alternatives. One such method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent for the corresponding sulfur compounds. rsc.orgnih.gov For instance, a convenient and eco-friendly method for synthesizing a variety of sulfonyl chlorides has been developed using S-alkylisothiourea salts and NCS. rsc.orgafricacommons.net This method is operationally simple, scalable, and avoids the use of hazardous reagents. rsc.org
Another green approach is the use of bleach (sodium hypochlorite) in an oxidative chlorosulfonation of S-alkyl isothiourea salts. mdpi.com This method is considered environmentally and worker-friendly, utilizing readily available and inexpensive reagents. mdpi.com Furthermore, metal-free, aerobic oxidation of thiols presents another sustainable route to sulfonyl chlorides. rsc.org This process can utilize oxygen as the terminal oxidant, significantly reducing the generation of toxic waste. rsc.org
These environmentally conscious methods, while demonstrated for a range of sulfonyl chlorides, offer a clear pathway for the greener synthesis of this compound, likely starting from 4-pyridinemethanethiol or a related derivative.
Table 1: Comparison of Traditional vs. Green Reagents for Sulfonyl Chloride Synthesis
| Reagent Type | Traditional Examples | Green Alternative Examples | Key Advantages of Green Alternatives |
| Chlorinating Agent | Chlorine (Cl₂) gas, Thionyl chloride (SOCl₂), Chlorosulfonic acid (HSO₃Cl) | N-chlorosuccinimide (NCS), Sodium hypochlorite (B82951) (NaOCl), Oxone® in the presence of a chloride source stolichem.com | Safer handling, reduced toxicity, milder reaction conditions. |
| Oxidizing Agent | Harsh oxidants | Oxygen (O₂), Hydrogen peroxide (H₂O₂) | Formation of water as a benign byproduct, readily available. |
| Starting Material | Anilines (via Sandmeyer reaction) | Thiols, Disulfides, S-alkylisothiourea salts rsc.orgmdpi.com | Avoids the use of diazomethane (B1218177) chemistry, utilizes more stable precursors. |
Application of Deep Eutectic Solvents in Pyridine Derivative Synthesis
Deep eutectic solvents (DESs) are emerging as a green and sustainable alternative to volatile organic compounds (VOCs) in chemical synthesis. mt.comrsc.org These solvents are typically mixtures of two or more components that form a eutectic with a melting point lower than the individual components. mt.com DESs are often biodegradable, have low toxicity, and can be prepared from inexpensive and readily available starting materials. rsc.org
In the context of pyridine derivative synthesis, DESs, such as those based on choline (B1196258) chloride and urea, have been successfully employed as both the solvent and a catalyst for various reactions. mt.com They have been shown to be effective in multicomponent reactions for the synthesis of complex, fused pyridine ring systems. mt.com The unique properties of DESs can enhance reaction rates and selectivity, while simplifying product isolation. acs.org
While the direct synthesis of this compound in DESs has not been extensively reported, the successful application of these green solvents in the synthesis of other pyridine derivatives suggests a strong potential for their use in the future. mt.comchim.it This could involve performing the chlorosulfonation of a suitable pyridine-containing precursor in a carefully selected DES, potentially leading to a more sustainable and efficient process.
Waste Minimization and Byproduct Recovery Strategies
A key tenet of green chemistry is the minimization of waste. pharmtech.com In the synthesis of sulfonyl chlorides, a significant source of waste can be the reagents themselves and the byproducts formed during the reaction. rsc.org For example, traditional chlorosulfonation reactions can produce significant amounts of acidic waste. interchim.fr
Modern synthetic strategies focus on atom economy and the development of processes where byproducts can be recovered and reused. pharmtech.com In the synthesis of sulfonyl chlorides using N-chlorosuccinimide, the byproduct is succinimide. rsc.orgafricacommons.net This succinimide is water-soluble and can be recovered from the aqueous phase and subsequently re-chlorinated to regenerate the NCS reagent, creating a more sustainable and circular process. rsc.orgafricacommons.net
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. seqens.comneuroquantology.com It offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.orgchemanager-online.com
Continuous Flow Synthesis Protocols for Related Sulfonyl Chlorides and Pyridine Derivatives
The synthesis of sulfonyl chlorides is often highly exothermic and can be hazardous on a large scale in batch reactors. rsc.org Continuous flow reactors offer a safer and more efficient alternative. rsc.orgmdpi.com Protocols for the continuous flow synthesis of various aryl and alkyl sulfonyl chlorides have been developed, demonstrating the feasibility of this technology for this class of compounds. mdpi.comafricacommons.net For example, a continuous flow system using multiple continuous stirred-tank reactors (CSTRs) has been described for the scalable production of aryl sulfonyl chlorides. mdpi.com
Similarly, various pyridine derivatives have been successfully synthesized using flow chemistry. interchim.frsci-hub.se The Bohlmann-Rahtz pyridine synthesis, for instance, has been adapted to a continuous flow process, offering a scalable alternative to microwave-assisted batch procedures. interchim.fr Flow chemistry enables precise control over residence time and temperature, leading to higher yields and purities of the desired pyridine products. acs.org
These established flow chemistry protocols for sulfonyl chlorides and pyridine derivatives provide a strong foundation for the development of a continuous flow synthesis of this compound. Such a process would likely involve the continuous pumping of a suitable precursor, such as 4-picoline or a derivative, and a chlorosulfonating agent into a heated reactor coil or microreactor, followed by in-line quenching and purification.
Advantages of Flow Chemistry for Reaction Control and Scalability
The adoption of flow chemistry for the synthesis of this compound offers several key advantages:
Enhanced Safety: The small internal volume of flow reactors significantly reduces the amount of hazardous material present at any given time, minimizing the risk of thermal runaway and explosions, which is a concern with highly exothermic chlorosulfonation reactions. stolichem.compharmtech.comthalesnano.com
Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. seqens.comthalesnano.com This level of control can lead to improved selectivity, higher yields, and reduced formation of impurities compared to batch processes. rsc.orgneuroquantology.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors and other flow devices facilitates rapid heat and mass transfer. rsc.orgchim.it This is particularly beneficial for exothermic reactions, allowing for efficient temperature management and preventing the formation of hot spots that can lead to side reactions. thalesnano.com
Scalability: Scaling up a reaction in flow chemistry is often achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operating time, rather than increasing the reactor volume. stolichem.com This can make the transition from laboratory to industrial production more straightforward and predictable. mdpi.comneuroquantology.com The spacetime yield of continuous processes can be significantly higher than that of batch processes. mdpi.com
Automation and Integration: Flow chemistry systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization of the reaction. mdpi.commt.com
Table 2: Key Advantages of Flow Chemistry in Chemical Synthesis
| Advantage | Description | Relevance to this compound Synthesis |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. stolichem.compharmtech.com | The chlorosulfonation step is often highly exothermic and involves corrosive reagents. |
| Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and yield. seqens.comthalesnano.com | Can minimize the formation of undesired byproducts, such as the corresponding sulfonic acid. |
| Scalability | Straightforward scale-up by continuous operation or numbering-up of reactors. stolichem.com | Enables efficient production from laboratory to industrial quantities. |
| Efficiency | Improved heat and mass transfer, leading to faster reactions and higher throughput. rsc.orgchim.it | Can reduce reaction times and increase the overall process efficiency. |
Reactor Design and Engineering Considerations in Flow Syntheses (e.g., Microreactors, Tubular/Coil Reactors, CSTRs)
The transition from batch to continuous flow synthesis for compounds like this compound necessitates careful consideration of reactor design and engineering parameters. The choice of reactor—be it a microreactor, a tubular or coil reactor, or a Continuous Stirred-Tank Reactor (CSTR)—is dictated by the specific reaction kinetics, heat and mass transfer requirements, and production scale.
Microreactors , characterized by their high surface-area-to-volume ratios, offer exceptional heat and mass transfer capabilities. This makes them particularly suitable for highly exothermic or fast reactions, which are common in the synthesis of reactive intermediates like sulfonyl chlorides. The small channel dimensions (typically in the sub-millimeter range) allow for precise temperature control, minimizing the formation of byproducts and enhancing safety by limiting the volume of hazardous material at any given time. For the synthesis of sulfonyl chlorides from thiols or disulfides, a microreactor with a small internal volume (e.g., 639 μL) can achieve very high space-time yields with short residence times, on the order of seconds to minutes.
Tubular or Coil Reactors , often made of chemically inert materials like PFA or stainless steel, represent a straightforward scale-up from microreactors. They operate under plug flow conditions, where the reaction mixture moves as a "plug" through the tube with minimal axial mixing. This ensures that all reactants experience a similar residence time and reaction history, leading to uniform product quality. For reactions involving gaseous reagents, such as oxidative chlorination, tubular reactors can be designed to handle gas-liquid flows effectively. The length and diameter of the tube are critical parameters that determine the residence time and throughput. For instance, in the synthesis of pyridines in a continuous flow microwave reactor, the transfer from batch to a continuous flow process can be achieved with minimal re-optimization. researchgate.netbeilstein-journals.org
Continuous Stirred-Tank Reactors (CSTRs) are well-suited for large-scale production where excellent mixing is required to maintain homogeneity of reactants and temperature. In a CSTR, reactants are continuously fed into a well-agitated vessel, and the product mixture is continuously withdrawn. The composition of the effluent is identical to the composition within the reactor. For chlorosulfonation reactions, which are often highly exothermic and involve corrosive reagents, CSTRs constructed from robust materials are employed. To improve upon the broad residence time distribution of a single CSTR, a cascade of CSTRs in series can be used. This arrangement approximates the plug flow behavior of a tubular reactor while retaining the excellent mixing and heat transfer characteristics of a CSTR. In an automated continuous synthesis of aryl sulfonyl chlorides, a system of multiple CSTRs was utilized for the reaction and subsequent isolation steps, demonstrating the robustness of this approach for scalable production.
The table below summarizes key engineering considerations for each reactor type in the context of synthesizing this compound or related compounds.
| Reactor Type | Key Engineering Considerations | Typical Parameters for Sulfonyl Chloride Synthesis |
| Microreactor | - High surface-area-to-volume ratio for excellent heat/mass transfer- Precise temperature control- Low reactor volume for enhanced safety- Prone to clogging with solids | - Internal Volume: < 1 mL- Residence Time: < 5 minutes- Channel Dimensions: 100-500 µm |
| Tubular/Coil Reactor | - Plug flow characteristics for uniform residence time- Scalable design- Can be coupled with various heating methods (e.g., microwave)- Material compatibility with corrosive reagents is crucial | - Length: 1-20 m- Internal Diameter: 1-5 mm- Flow Rate: 0.1-10 mL/min |
| CSTR | - Excellent mixing for homogeneity- Good temperature control for large volumes- Broad residence time distribution (can be mitigated with cascades)- Suitable for handling slurries | - Volume: 1-100 L (scalable)- Agitation Speed: 100-500 RPM- Can be operated in series to mimic plug flow |
Multi-step Continuous Flow Microchemical Synthesis without Intermediate Isolation
For the synthesis of this compound, a hypothetical multi-step continuous flow process could start from a readily available precursor such as 4-picoline (4-methylpyridine). The sequence might involve:
Oxidation: The methyl group of 4-picoline is first oxidized to a carboxylic acid or an alcohol. This step could be performed in a packed-bed reactor containing an immobilized oxidizing agent.
Thiol Formation/Substitution: The oxidized intermediate could then be converted to the corresponding thiol or a precursor that can be readily transformed into a thiol.
Oxidative Chlorination: The crude thiol from the previous step would then be mixed with a stream of a chlorinating agent (e.g., sulfuryl chloride or a combination of an oxidant and a chloride source) in a second reactor module (e.g., a microreactor or a coil reactor) to form the final this compound.
Throughout this process, in-line purification techniques, such as scavenger resins or liquid-liquid extraction, can be integrated between reactor modules to remove byproducts and unreacted reagents, ensuring a high-purity product stream enters the subsequent step. The use of back-pressure regulators allows for the superheating of solvents, which can accelerate reaction rates and improve solubility.
The following table outlines a conceptual multi-step continuous synthesis of this compound, highlighting the potential reactor configurations and conditions for each stage.
| Reaction Step | Starting Material | Reagents | Reactor Type | Potential Conditions |
| Step 1: Oxidation | 4-Picoline | Oxidizing Agent (e.g., KMnO₄ on a solid support) | Packed-Bed Reactor | Elevated Temperature |
| Step 2: Thiol Formation | Pyridine-4-carboxylic acid (from Step 1) | Thionyl chloride, then NaSH | Coil Reactor | Room Temperature to 50°C |
| Step 3: Oxidative Chlorination | Pyridin-4-ylmethanethiol (from Step 2) | Oxidant (e.g., H₂O₂) and Chloride Source (e.g., ZrCl₄) | Microreactor | Room Temperature |
This integrated approach represents the state-of-the-art in chemical synthesis, offering a pathway to produce this compound in a more efficient, safer, and sustainable manner.
Reactivity and Mechanistic Investigations of Pyridin 4 Ylmethanesulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
The core reactivity of pyridin-4-ylmethanesulfonyl chloride is centered on the sulfonyl chloride group (–SO₂Cl). The sulfur atom in this group is highly electrophilic, making it a prime target for nucleophilic attack. This leads to substitution reactions where the chloride ion, a good leaving group, is displaced by a nucleophile. smolecule.comsmolecule.com These reactions are fundamental to the synthesis of various sulfur-containing organic compounds. smolecule.com
This compound readily reacts with primary and secondary amines to yield the corresponding sulfonamides. smolecule.comvulcanchem.com This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a multitude of pharmaceutical agents. smolecule.comcbijournal.com The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This process typically requires a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. researchgate.netchemguide.co.uk The general transformation is widely applicable to various types of amines. cbijournal.com
Table 1: Formation of Sulfonamides from this compound
| Reactant 1 | Reactant 2 (Amine) | Base | Product |
| This compound | Primary Amine (R-NH₂) | Pyridine/Triethylamine | N-substituted Pyridin-4-ylmethanesulfonamide |
| This compound | Secondary Amine (R₂NH) | Pyridine/Triethylamine | N,N-disubstituted Pyridin-4-ylmethanesulfonamide |
| This compound | Aniline (Ph-NH₂) | Pyridine | N-phenyl-pyridin-4-ylmethanesulfonamide |
In the presence of alcohols, this compound undergoes nucleophilic substitution to form sulfonate esters, specifically methanesulfonates. smolecule.com This reaction is analogous to the widely used tosylation of alcohols, where p-toluenesulfonyl chloride is used to convert an alcohol's hydroxyl group into a better leaving group for subsequent reactions. libretexts.org The reaction involves the oxygen atom of the alcohol acting as the nucleophile, attacking the sulfur center and displacing the chloride. smolecule.comyoutube.com As with amination, a base like pyridine is often employed to scavenge the generated HCl. libretexts.orgorgosolver.com
Table 2: Formation of Sulfonate Esters from this compound
| Reactant 1 | Reactant 2 (Alcohol) | Base | Product |
| This compound | Alcohol (R-OH) | Pyridine | Pyridin-4-ylmethyl Sulfonate Ester |
The sulfonyl chloride moiety also reacts with thiol nucleophiles to produce sulfones. smolecule.com In this transformation, the sulfur atom of the thiol attacks the electrophilic sulfur of the sulfonyl chloride, resulting in the formation of a new sulfur-sulfur bond and the expulsion of the chloride ion. This provides a direct route to introduce the pyridin-4-ylmethylsulfonyl group onto a sulfur-containing molecule.
Table 3: Formation of Sulfones from this compound
| Reactant 1 | Reactant 2 (Thiol) | Product |
| This compound | Thiol (R-SH) | Pyridin-4-ylmethyl Thiosulfonate |
Electrophilic Nature and Interaction with Various Nucleophiles
The chemical behavior of this compound is dominated by the strong electrophilic character of its sulfonyl chloride group. vulcanchem.com The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which withdraw electron density, rendering the sulfur atom electron-deficient and highly susceptible to attack by nucleophiles. smolecule.comsmolecule.com Furthermore, the electron-withdrawing nature of the pyridine ring can enhance the electrophilicity at the adjacent sulfonyl chloride group, facilitating nucleophilic substitutions. smolecule.com This inherent reactivity allows it to engage effectively with a diverse range of nucleophiles, most notably amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and sulfones, respectively. smolecule.com
Table 4: Summary of Nucleophilic Interactions
| Nucleophile | Functional Group | Product Class |
| Amines | -NH₂, -NHR | Sulfonamides |
| Alcohols | -OH | Sulfonate Esters |
| Thiols | -SH | Sulfones |
Potential for Cyclization Reactions and Heterocycle Formation
Under specific reaction conditions, this compound has the potential to participate in cyclization reactions to form various heterocyclic structures. smolecule.com One such pathway involves the reaction of related arylmethanesulfonyl chlorides with pyridinium (B92312) 1,4-zwitterions. mdpi.com The mechanism for this type of transformation can involve the initial formation of a highly reactive sulfene (B1252967) intermediate (by elimination of HCl, often promoted by a base like triethylamine). smolecule.commdpi.com This sulfene can then undergo a (3+2) cyclization reaction with the zwitterion, ultimately leading to the formation of complex heterocyclic systems like benzothiophenes. mdpi.com This highlights the compound's utility not just as a precursor for simple functional group installation but also as a building block in more complex molecular constructions. nih.gov
Mechanistic Studies of Sulfonyl Chloride Reactivity in the Presence of Pyridine (General Principles)
The use of pyridine in reactions involving sulfonyl chlorides is common, and it can play a dual role depending on the reaction conditions and the nucleophile. youtube.comyoutube.comstackexchange.com
As a Brønsted Base: The most straightforward role of pyridine is as a weak base to neutralize the hydrogen chloride (HCl) produced during the substitution reaction. libretexts.orgorgosolver.com By scavenging the acidic byproduct, the equilibrium is shifted toward the products, and acid-sensitive functional groups on the substrates are protected. chemguide.co.uk
As a Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst, particularly in reactions with weaker nucleophiles like alcohols. youtube.comstackexchange.com In this mechanism, the nitrogen atom of pyridine, which is more nucleophilic than the alcohol's oxygen, first attacks the sulfonyl chloride. stackexchange.com This forms a highly reactive N-sulfonylpyridinium salt intermediate. youtube.comstackexchange.com This intermediate is significantly more electrophilic than the original sulfonyl chloride due to the positive charge on the pyridine ring. The alcohol can then more easily attack this activated intermediate, displacing pyridine (which is a good leaving group) to form the final sulfonate ester. This catalytic pathway often accelerates the rate of reaction. stackexchange.commdpi.com
Formation of Pyridinium Adducts and Side Reactions
The principal challenge encountered in reactions involving this compound is its susceptibility to nucleophilic attack, leading to the formation of undesired byproducts. The pyridine nitrogen atom, being nucleophilic, can react with the electrophilic sulfonyl chloride group, particularly in the presence of other nucleophiles or bases.
One of the primary side reactions is the formation of a pyridinium adduct, specifically an N-(pyridin-4-ylmethylsulfonyl)pyridinium salt. This occurs when a pyridine molecule, often used as a base or present as a starting material, acts as a nucleophile and attacks the sulfur atom of the sulfonyl chloride. This reaction is analogous to the well-documented pyridine-catalyzed hydrolysis of aromatic sulfonyl chlorides, where pyridine functions as a nucleophilic catalyst by forming a highly reactive pyridinium salt intermediate. rsc.orgrsc.orgreddit.comreddit.com
A plausible mechanism for the formation of this adduct involves the initial nucleophilic attack of the pyridine nitrogen on the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of the N-(pyridin-4-ylmethylsulfonyl)pyridinium cation.
Another significant side reaction is hydrolysis. This compound is known to be susceptible to hydrolysis, particularly in aqueous environments or in the presence of moisture. vulcanchem.com This reaction yields the corresponding pyridin-4-yl-methanesulfonic acid, which is often an undesired byproduct that can complicate purification processes. The hydrochloride salt form of the compound is utilized in part to enhance stability and mitigate its hygroscopic nature. vulcanchem.com
Furthermore, in reactions involving other nucleophiles, competition between the desired reaction and the formation of pyridinium adducts or hydrolysis products can lead to reduced yields of the target molecule. The relative rates of these competing reactions are influenced by factors such as the nucleophilicity of the reagents, steric hindrance, reaction temperature, and the choice of solvent.
Strategies to Mitigate Undesired Byproduct Formation
To enhance the synthetic utility of this compound, several strategies have been developed to minimize the formation of pyridinium adducts and other byproducts. These approaches primarily focus on controlling the reaction conditions and the choice of reagents.
A key strategy is the use of sterically hindered, non-nucleophilic bases instead of pyridine or other nucleophilic amines. masterorganicchemistry.com These bases can effectively scavenge the hydrogen chloride generated during the reaction without competing with the primary nucleophile for the sulfonyl chloride. The bulky nature of these bases prevents them from attacking the electrophilic sulfur atom, thereby suppressing the formation of the corresponding pyridinium adduct.
Table 1: Examples of Non-Nucleophilic Bases
| Base Name | Abbreviation | Structure | Key Features |
| N,N-Diisopropylethylamine | DIPEA or Hünig's Base | Sterically hindered tertiary amine | |
| 2,6-Lutidine | Steric hindrance around the nitrogen atom reduces nucleophilicity | ||
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | High basicity with low nucleophilicity due to steric strain relief upon protonation |
Careful control of reaction temperature is another critical factor. Lowering the reaction temperature can often favor the desired reaction pathway by reducing the activation energy barrier for the intended nucleophilic substitution while disfavoring the competing side reactions, which may have higher activation energies.
The choice of solvent also plays a significant role. Aprotic solvents are generally preferred to minimize the risk of hydrolysis of the sulfonyl chloride. The solubility of the reagents and intermediates in the chosen solvent can also influence the reaction outcome.
Finally, maintaining anhydrous reaction conditions is paramount to prevent the hydrolysis of this compound. vulcanchem.com This can be achieved through the use of dried solvents and glassware, and by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
By implementing these strategies, chemists can effectively control the reactivity of this compound, minimizing the formation of undesired byproducts and maximizing the yield of the desired sulfonated products.
Table 2: Summary of Strategies to Mitigate Side Reactions
| Strategy | Description | Rationale |
| Use of Non-Nucleophilic Bases | Employing sterically hindered bases like DIPEA or 2,6-lutidine. | These bases act as proton scavengers without competing as nucleophiles, thus preventing pyridinium adduct formation. |
| Temperature Control | Conducting reactions at lower temperatures. | Can selectively slow down the rate of undesired side reactions relative to the desired reaction. |
| Solvent Selection | Utilizing aprotic and anhydrous solvents. | Minimizes the potential for hydrolysis of the sulfonyl chloride. |
| Inert Atmosphere | Performing reactions under nitrogen or argon. | Excludes atmospheric moisture, thereby preventing hydrolysis. |
Applications in Organic Synthesis
Versatility as a Reagent for Introducing the Sulfonyl Group
The sulfonyl group is a critical functional group found in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. nih.gov Organosulfones, such as those prepared from sulfonyl chlorides, are important synthetic intermediates due to the versatile reactivity of the sulfonyl moiety. nih.gov Pyridin-4-ylmethanesulfonyl chloride serves as a potent electrophile, readily reacting with nucleophiles to introduce the pyridin-4-ylmethanesulfonyl group. This reaction is fundamental to its utility, allowing chemists to install this specific sulfonyl-containing fragment onto a target molecule. The pyridine (B92270) ring itself is a key azaheterocycle, present in approximately 60% of FDA-approved small-molecule drugs, making reagents that can introduce pyridine-containing fragments particularly valuable in medicinal chemistry. nih.gov
Synthesis of Diverse Sulfonamides and Sulfones
The most prominent application of sulfonyl chlorides is the synthesis of sulfonamides and sulfones. The reaction of a sulfonyl chloride with a primary or secondary amine is a standard and effective method for forming a sulfonamide linkage. acs.org This transformation is a cornerstone of medicinal chemistry, as the sulfonamide group is a key feature in many successful pharmaceutical agents. acs.orgnih.gov The development of efficient routes to heteroaryl sulfonamides is an important synthetic goal, and this compound is a direct precursor for this class of compounds. nih.gov
Similarly, the reaction of this compound with suitable carbon nucleophiles or other reagents can lead to the formation of sulfones. For instance, the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides demonstrates the general reactivity pattern that leads to the formation of picolyl aryl sulfones. nih.gov
Role as a Linker or Spacer in Complex Molecular Architectures
Bioconjugation is the process of connecting biomolecules, like proteins or antibodies, to other moieties, such as a cytotoxic drug. nih.gov This strategy is the foundation of ADCs, which combine the targeting ability of an antibody with the potency of a chemical payload. nih.gov The linker's chemistry is crucial for success. nih.gov A bifunctional molecule like this compound possesses features relevant to these strategies. Its sulfonyl chloride group provides a reactive handle for attachment to one part of a conjugate (e.g., a nucleophilic group on a payload), while the pyridine ring offers a stable scaffold that can be further functionalized for attachment to the biomolecule. The pyridine nitrogen, for example, can be an attachment point for linkers in drug design. mdpi.com The design of such linkers often involves balancing stability with the need for cleavage, which can be engineered to be sensitive to pH or specific enzymes found within target cells. nih.govmdpi.com
The principles of using molecular building blocks extend to materials science. Monomers containing specific functional groups can be polymerized to create materials with desired properties. For example, chloroethene is polymerized to produce poly(chloroethene) (PVC), a versatile plastic used in applications from pipes (B44673) to wire insulation, where its properties are tuned with various additives. essentialchemicalindustry.org Analogously, a reagent like this compound could be incorporated into polymer chains. The reactive sulfonyl chloride could be used to anchor the molecule to a polymer backbone, while the stable and polar pyridine ring would impart specific properties to the final material, such as altered solubility, thermal stability, or chemical resistance.
Development of Novel Heterocyclic Compounds
Pyridyl sulfonyl chlorides are valuable precursors for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions build new rings onto the existing pyridine scaffold, leading to novel chemical entities with potential biological activity.
While specific annulation reactions starting directly from this compound are not widely documented in readily available literature, the reactivity of analogous pyridyl sulfonyl and sulfenyl chlorides provides clear examples of this synthetic strategy. Annulation reactions, where a new ring is formed, have been demonstrated with related compounds. For example, the reaction of pyridine-2-sulfenyl chloride with phenyl vinyl chalcogenides leads to the formation of researchgate.netresearchgate.netthiazolo[3,2-a]-pyridinium derivatives, creating a new five-membered thiazole (B1198619) ring fused to the pyridine. bohrium.com
Table of Applications
| Application Area | Description | Relevant Sections |
|---|---|---|
| Sulfonyl Group Introduction | Acts as an electrophilic reagent to install the pyridin-4-ylmethanesulfonyl moiety onto various molecules. | 4.1 |
| Synthesis of Sulfonamides/Sulfones | Reacts with amines and other nucleophiles to create sulfonamides and sulfones, which are key structures in medicinal chemistry. | 4.2 |
| Molecular Linker/Spacer | The entire molecule is used to connect different parts of a larger, complex molecule. | 4.3 |
| Bioconjugation | Serves as a potential bifunctional linker for attaching payloads to biomolecules, such as in antibody-drug conjugates (ADCs). | 4.3.1 |
| Functional Materials | Can be incorporated into polymers to modify the material's physical and chemical properties. | 4.3.2 |
| Heterocycle Synthesis | Serves as a precursor for building more complex, fused heterocyclic systems via cyclization and annulation reactions. | 4.4, 4.4.1 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| researchgate.netresearchgate.netThiazolo[3,2-a]-pyridinium derivatives |
| Pyrido[1,2-d] acs.orgnih.govresearchgate.netthiadiazine 2,2-dioxide |
| Aza-indoles |
| Aza-carbazoles |
| 1,2-Dihydropyridines |
| Chloroethene (Vinyl chloride) |
| Poly(chloroethene) (Polyvinyl chloride) |
| Pyridine-2-sulfenyl chloride |
Utility in Multicomponent Reactions for Pyridine Scaffolds
This compound, while a valuable building block in its own right, also holds potential for application in multicomponent reactions (MCRs) for the construction of complex pyridine scaffolds. MCRs are powerful tools in organic synthesis, allowing for the formation of intricate molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
The reactivity of the sulfonyl chloride group in this compound can be harnessed to introduce the pyridin-4-ylmethyl moiety into a variety of heterocyclic structures. While direct, documented examples of its use in classic named MCRs for pyridine ring synthesis are not prevalent, its chemical properties suggest a plausible role in novel MCR strategies.
One potential application lies in the Ugi or Passerini-type reactions. For instance, this compound could theoretically be employed to functionalize a pre-formed scaffold or to participate in a post-MCR modification. In a hypothetical Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like structure. While this compound would not directly participate in the main Ugi reaction to form the pyridine ring itself, it could be used to derivatize one of the components beforehand or the resulting product.
A more direct, albeit speculative, involvement in pyridine synthesis could be envisioned in novel MCRs where the sulfonyl chloride acts as an activating group or a precursor to a key intermediate. For example, it could be used to generate a reactive species in situ that then participates in a cycloaddition or condensation cascade to form the pyridine ring.
The following table outlines a hypothetical multicomponent reaction sequence where a derivative of this compound could be utilized. This is a conceptual illustration based on known MCR principles for pyridine synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold | Role of Pyridin-4-ylmethyl Moiety |
| Enamine/Enone | 1,3-Dicarbonyl Compound | Ammonium Acetate | Substituted Dihydropyridine | Incorporated via a pre-functionalized reactant |
| Malononitrile | Aldehyde | Thiol | Substituted Pyridine | Post-MCR functionalization of the pyridine ring |
| α,β-Unsaturated Ketone | Ylide | Nitrile | Highly Substituted Pyridine | Component of the ylide or nitrile reactant |
Detailed Research Findings
Currently, detailed research findings specifically documenting the use of this compound as a primary component in a multicomponent reaction to construct a pyridine scaffold are limited in publicly accessible literature. The majority of MCRs for pyridine synthesis rely on well-established synthons like β-dicarbonyl compounds, enamines, and various sources of ammonia. organic-chemistry.org
However, the principles of MCRs are continually evolving, and the exploration of novel components is a key area of research. The development of new MCRs that can incorporate unique functionalities, such as the one offered by this compound, is an active field of investigation. The synthesis of complex, highly substituted pyridines is of significant interest due to their prevalence in pharmaceuticals and functional materials. nih.govillinois.edu Therefore, the future development of MCR methodologies may yet see the direct and innovative application of reagents like this compound in the streamlined synthesis of novel pyridine-containing compounds.
Utility in Medicinal Chemistry Oriented Synthesis
Intermediate in the Synthesis of Potential Drug Candidates and Bioactive Compounds
Pyridin-4-ylmethanesulfonyl chloride serves as a crucial intermediate for the synthesis of complex molecules with therapeutic potential. The pyridine (B92270) nucleus is a well-established pharmacophore found in a vast number of existing drug candidates and approved pharmaceuticals. nih.govrsc.org Its inclusion in a molecule can lead to a range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. nih.govresearchgate.net
The compound functions as an electrophilic building block. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, enabling the straightforward formation of sulfonamide bonds. This reaction allows for the covalent linking of the pyridin-4-yl-methylsulfonyl scaffold to other molecular fragments, which may be designed to interact with specific biological targets. Researchers leverage this reactivity to create libraries of novel compounds for screening purposes, where the pyridine-containing moiety acts as a core component. The synthesis of proline-based sulphonamide derivatives, for example, has been shown to yield compounds with significant pharmacological activities. researchgate.net
Building Block for Complex Sulfonamides with Therapeutic Relevance
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. nih.gov This group remains a prevalent motif in a wide array of modern therapeutics used to treat conditions ranging from glaucoma to inflammation. nih.gov this compound is an ideal reagent for constructing complex sulfonamides that incorporate a pyridine ring.
The reaction of this compound with an amine-containing molecule yields a more complex sulfonamide. This process allows for the systematic modification of a lead compound, merging the structural features of the pyridine ring, the sulfonamide linker, and the amine-bearing molecule. The resulting compounds can be screened for a wide range of biological activities, as sulfonamides are known to be effective against various bacteria, fungi, and protozoa. nih.gov The ability to readily synthesize novel sulfonamides is crucial, as modern methods now allow for the late-stage functionalization and diversification of even complex primary sulfonamides into various derivatives. nih.gov
Table 1: General Synthesis of Pyridine-Containing Sulfonamides
| Reactant 1 | Reactant 2 | Product | Bond Formed |
| This compound | Primary or Secondary Amine (R-NH₂ or R₂-NH) | Pyridin-4-ylmethylsulfonamide | Sulfonamide (-SO₂-N-) |
Strategic Incorporation of Pyridine-Sulfonyl Moieties in Drug Design Scaffolds
The decision to incorporate a pyridin-4-yl-methylsulfonyl group into a drug candidate is a strategic one, driven by the desirable properties of this combined moiety. The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in compounds that bind to a variety of biological targets. rsc.org Its presence can significantly enhance the pharmacological profile of a drug. dovepress.com
Several key advantages motivate the inclusion of a pyridine ring in drug design:
Enhanced Biological Potency: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein's binding site. This can lead to a substantial improvement in binding affinity and, consequently, biological potency. nih.govdovepress.com
Improved Metabolic Stability: Replacing a more metabolically labile ring system, such as a phenyl ring, with a pyridine ring can protect the molecule from rapid degradation by metabolic enzymes, thereby improving its pharmacokinetic profile. nih.govnih.gov
Increased Permeability: The pyridine moiety can enhance the cellular permeability of a drug candidate, a critical factor for reaching its intracellular target. nih.govnih.gov
The sulfonyl group itself contributes to the scaffold's utility. It is a weak polar group that can also participate in hydrogen bonding as an acceptor, complementing the pyridine nitrogen. nih.gov The combination of the pyridine ring and the sulfonyl group provides a versatile scaffold for establishing multiple points of contact with a biological target.
Table 2: Strategic Advantages of the Pyridine-Sulfonyl Moiety
| Feature | Advantage in Drug Design | Source |
| Pyridine Nitrogen | Acts as a hydrogen bond acceptor, increasing binding affinity and potency. | nih.govdovepress.com |
| Pyridine Ring | Can improve metabolic stability and cellular permeability. | nih.govnih.gov |
| Sulfonyl Group | Functions as an additional hydrogen bond acceptor. | nih.gov |
| Combined Moiety | Provides a rigid scaffold for orienting other functional groups and establishing multiple interactions with a target. | dovepress.comnih.gov |
Manipulation of Scaffold Properties for Drug Design (e.g., Polarity, Lipophilicity, Hydrogen Bonding)
Controlling the physicochemical properties of a molecule is fundamental to successful drug design, as these properties govern absorption, distribution, metabolism, and excretion (ADMET). nih.gov The incorporation of a pyridin-4-yl-methylsulfonyl group using the corresponding sulfonyl chloride is a key tactic for manipulating these properties.
Hydrogen Bonding: Both the pyridine nitrogen and the oxygen atoms of the sulfonyl group are capable of accepting hydrogen bonds. nih.govnih.gov Introducing this moiety into a molecule significantly increases its capacity for hydrogen bonding, which can be critical for target recognition and binding. nih.gov Control over hydrogen bonding is considered more important than molecular size for achieving oral bioavailability. nih.gov
Molecular Shape and Flexibility: The sulfonamide linker offers a degree of rotational freedom, yet it is part of a relatively rigid scaffold that can help lock a molecule into a specific conformation required for binding. Controlling conformational freedom is a useful strategy for achieving drug-like properties, especially in larger molecules. nih.gov
By using this compound, medicinal chemists can strategically modify a lead compound to optimize its physicochemical profile, thereby enhancing its potential to become an effective therapeutic agent.
Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Structural and Electronic Characterization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyridin-4-ylmethanesulfonyl chloride and its derivatives to understand their fundamental properties. irjet.netscispace.com
DFT calculations are instrumental in predicting the regioselectivity of chemical reactions involving pyridine (B92270) derivatives. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), scientists can identify the most probable sites for electrophilic or nucleophilic attack. irjet.netelectrochemsci.org For instance, in electrophilic aromatic substitutions, the most nucleophilic center can be identified by finding the carbon atom with the lowest free energy upon protonation, a calculation readily performed using semiempirical or DFT methods. amazonaws.com The analysis of the Molecular Electrostatic Potential (MESP) map, which displays the electrostatic potential on the electron density surface, is another key tool. irjet.netscispace.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. nih.gov
In the context of this compound, DFT would be used to calculate atomic charges and analyze the HOMO/LUMO orbitals. The nitrogen atom in the pyridine ring and the oxygen atoms of the sulfonyl chloride group are expected to be regions of high electron density, influencing the molecule's reactivity. Theoretical studies on the reactions of related pyridine compounds have shown that reaction mechanisms can be complex, involving intermediates, ring contractions, or rearrangements. nih.govresearchgate.net For example, computational studies on the reaction of pyridine with excited nitrogen atoms have unveiled that the process proceeds through barrierless addition, leading to the formation of 7-membered-ring structures that evolve into various products. nih.govresearchgate.net Such detailed pathway analysis, made possible by calculating the potential energy surface (PES), helps in understanding and predicting the final products of a reaction. nih.gov
The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity and interactions. DFT calculations are used to perform conformational analyses to identify the most stable geometric arrangements (conformers) of a molecule and the energy barriers between them. For 4-pyridinecarbonyl chloride, a compound structurally analogous to this compound, DFT studies have been conducted to analyze its conformational preferences. researchgate.net These studies predict two equivalent planar structures separated by a rotational energy barrier. researchgate.net The stability of different conformers can be influenced by the solvent, a factor that can be modeled using computational methods like the Polarized Continuum Model (PCM). researchgate.net
Non-covalent interactions, such as hydrogen bonds and π-π stacking, play a significant role in the molecular recognition and crystal packing of pyridine-containing compounds. mdpi.commdpi.com Computational methods like Non-Covalent Interaction (NCI) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions. nih.govmdpi.com For a series of N-pyridyl ureas bearing oxadiazole moieties, DFT calculations confirmed the presence of (oxadiazole)···(pyridine) π-π stacking interactions, which were observed in their crystal structures. mdpi.com These computational techniques would be invaluable for understanding how this compound interacts with other molecules or organizes in the solid state.
Table 1: Interactive Data on DFT Conformational Analysis of the Analogous 4-Pyridinecarbonyl Chloride
This table presents theoretical data for 4-pyridinecarbonyl chloride, a structurally similar compound, as a model for this compound.
| Parameter | Value | Method/Basis Set | Source |
| Conformational State | Two equivalent planar structures | B3LYP/6-311++G | researchgate.net |
| Rotational Energy Barrier | 4.55 kcal/mol | B3LYP/6-311++G | researchgate.net |
| Solvent Effects | Stability of conformers can decrease with increasing solvent dielectric constant | IEF-PCM | researchgate.net |
Application of Quantitative Structure-Property Relationships (QSPR) in Related Pyridine Compounds
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their observed activities or properties. youtube.com In the field of pyridine chemistry, QSPR and the related Quantitative Structure-Activity Relationship (QSAR) studies are frequently used to predict biological activity or other properties, thereby guiding the design of new compounds. nih.govnih.gov
These models are built by calculating a set of molecular descriptors for a series of related pyridine compounds and then using statistical methods to find a mathematical equation that links these descriptors to a specific property, such as corrosion inhibition efficiency or antiproliferative activity. nih.govnih.gov The molecular descriptors are often derived from quantum chemical calculations using methods like DFT. nih.gov
For example, a QSPR study on pyridine derivatives used as corrosion inhibitors for steel found a correlation between their inhibition efficiency and several quantum chemical parameters. nih.gov These parameters included the energy of the Highest Occupied Molecular Orbital (E(HOMO)), the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), the dipole moment (μ), and the total negative charge (TNC). nih.gov Such models can successfully predict the properties of related compounds, reducing the need for extensive experimental testing. nih.gov Similar QSAR studies have been applied to pyridine-thiazole hybrids and other derivatives to understand the structural requirements for anticancer activity. nih.govmdpi.comnih.gov
Table 2: Interactive Data on Quantum Chemical Descriptors Used in QSPR/QSAR Models for Pyridine Derivatives
| Descriptor | Description | Relevance in QSPR/QSAR | Source |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. Higher values often correlate with higher reactivity or inhibition efficiency. | electrochemsci.orgnih.gov |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. Lower values indicate a greater electron-accepting ability. | electrochemsci.orgnih.gov |
| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | A small energy gap suggests higher reactivity and lower kinetic stability. | irjet.netscispace.com |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule | Influences solubility and the ability to engage in dipole-dipole interactions. | nih.gov |
| Total Negative Charge (TNC) | Sum of negative charges on the atoms | Can indicate the strength of electrostatic interactions with a substrate or receptor. | nih.gov |
| Molecular Volume (Vi) | The volume occupied by the molecule | A steric parameter that can influence how a molecule fits into a binding site. | nih.gov |
Advanced Computational Modeling Techniques for Reaction Mechanism Elucidation
Beyond static property prediction, advanced computational modeling techniques are employed to elucidate the detailed step-by-step mechanisms of chemical reactions. rsc.org This involves mapping the entire potential energy surface (PES) of a reaction to identify all stable intermediates and the transition states that connect them. nih.gov
For pyridine-related compounds, these methods have been used to unravel complex reaction pathways. For example, a combined experimental and theoretical study on the reaction of pyridine with excited nitrogen atoms successfully unveiled a mechanism involving N(2D) barrierless addition, leading to 7-membered-ring intermediates that subsequently undergo ring contraction. nih.gov In another study, computational calculations were crucial in understanding the ring-opening mechanism of bipyridine ligands, showing that deprotonation of the pyridine ring after dearomatization is a key step. acs.org
The theoretical investigation of the reaction between pyridinium (B92312) salts and π-deficient ethylenes provides another example. researchgate.net Using the M06-2X/6-31G(d,p) computational level, researchers traced the reaction pathway from a Michael addition, which forms a zwitterionic intermediate, to a subsequent intramolecular SNi-like reaction that yields the final furan (B31954) derivative. researchgate.net These studies calculate the Gibbs free energies of activation and reaction for each step, allowing for a quantitative understanding of the reaction's feasibility and selectivity. researchgate.net Such detailed mechanistic insights are critical for optimizing reaction conditions and designing new synthetic routes. rsc.org
Derivatization Strategies in Analytical Chemistry Research
Role as a Derivatizing Agent for Enhanced Detection in Analytical Methodologies
Pyridin-4-ylmethanesulfonyl chloride serves as a derivatizing agent primarily to enhance the detection of analytes that possess poor chromophoric or ionogenic properties. By introducing the pyridin-4-ylmethanesulfonyl moiety onto the analyte, its physicochemical characteristics are favorably altered for analysis by modern analytical techniques.
The primary applications of this compound as a derivatizing agent are found in:
High-Performance Liquid Chromatography (HPLC): For analytes that lack a strong ultraviolet (UV) chromophore, derivatization with this compound introduces a pyridine (B92270) ring, which exhibits significant UV absorbance. This allows for sensitive detection using a standard UV-Vis detector.
Liquid Chromatography-Mass Spectrometry (LC-MS): In mass spectrometry, the derivatization serves to improve the ionization efficiency of the analyte. The pyridine group, with its basic nitrogen atom, can be readily protonated, leading to a significant enhancement of the signal in positive-ion electrospray ionization (ESI) mode. This is particularly beneficial for the analysis of low-concentration analytes in complex matrices. For instance, the derivatization of steroidal estrogens with pyridine-3-sulfonyl chloride, a closely related compound, has been shown to significantly enhance their ionization efficiency in LC-ESI-MS/MS analysis. nih.gov
The introduction of the sulfonyl group can also increase the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a higher, less crowded region of the mass spectrum, thereby reducing potential interferences from the sample matrix.
Nucleophilic Substitution Reactions in Derivatization Processes
The derivatization process using this compound is predicated on the principles of nucleophilic substitution. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it susceptible to attack by nucleophilic functional groups present in the analyte molecules.
The most common functional groups targeted for derivatization by this compound are:
Phenolic Hydroxyl Groups (-OH): Phenols react with this compound in the presence of a base to form stable sulfonate esters. This reaction is widely employed for the derivatization of phenolic compounds, including natural and synthetic estrogens, and various environmental pollutants. nih.gov
Primary and Secondary Amine Groups (-NH₂ and -NHR): Amines are strong nucleophiles that readily react with sulfonyl chlorides to yield stable sulfonamides. This makes this compound a suitable reagent for the analysis of biogenic amines, amino acids, and pharmaceuticals containing amine functionalities. nih.govnih.gov
The general reaction mechanism involves the attack of the nucleophilic heteroatom (oxygen of a phenol (B47542) or nitrogen of an amine) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable covalent bond between the analyte and the derivatizing agent. The reaction is typically carried out in an aprotic solvent and in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. researchgate.net Theoretical studies on the nucleophilic substitution of acyl chlorides with pyridine suggest a concerted transformation mechanism. researchgate.net
Comparative Studies with Other Sulfonyl Chloride Derivatizing Agents
In the landscape of analytical derivatization, this compound is one of several sulfonyl chloride reagents available to chemists. A comparative understanding of its properties against other common agents is crucial for method development and optimization.
| Derivatizing Agent | Key Features | Common Applications |
| This compound | Introduces a pyridine moiety, enhancing UV absorbance and positive-ion ESI-MS response. | Analysis of phenols, amines, and other nucleophilic compounds. |
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Highly fluorescent, enabling sensitive fluorescence detection. Also enhances MS signal. nih.govnih.gov | Widely used for the analysis of amino acids, biogenic amines, and phenols. nih.govnih.govresearchgate.net |
| Tosyl Chloride (p-Toluenesulfonyl chloride) | A simple and cost-effective reagent that introduces a tolyl group. nih.gov | Derivatization of amines and alcohols for GC and HPLC analysis. nih.gov |
| Benzoyl Chloride | Used for the derivatization of phenols, creating benzoyl derivatives with good chromatographic properties. researchgate.net | Analysis of phenolic compounds in water and wine samples. researchgate.net |
Studies comparing various sulfonyl chlorides, such as dansyl chloride and pyridine-3-sulfonyl chloride for the analysis of steroidal estrogens, have shown that while both effectively enhance ionization, the fragmentation patterns of the derivatives can differ significantly. nih.gov The choice of derivatizing agent often depends on the specific analyte, the analytical instrumentation available, and the desired sensitivity and selectivity of the method. For instance, while dansyl chloride is renowned for its fluorescence properties, the pyridine moiety in this compound offers distinct advantages in terms of its ionization characteristics in mass spectrometry.
Optimization of Derivatization Yield and Specificity
To ensure accurate and reproducible quantitative analysis, the optimization of the derivatization reaction is a critical step. Several factors can influence the yield and specificity of the reaction between the analyte and this compound.
Key Optimization Parameters:
Reagent Concentration: An excess of the derivatizing agent is typically used to drive the reaction to completion. However, an excessive amount can lead to increased background noise and potential side reactions. The optimal concentration needs to be determined empirically. researchgate.net
Base/Catalyst: The choice and concentration of the base are crucial. The base neutralizes the HCl produced and can also act as a catalyst. Pyridine is often used as both a solvent and a base in such reactions. researchgate.net The amount of pyridine can significantly affect the derivatization efficiency and needs to be optimized. researchgate.net
Reaction Temperature: The reaction rate is temperature-dependent. Higher temperatures can accelerate the reaction but may also lead to the degradation of the analyte or the derivative. The optimal temperature is a balance between reaction speed and the stability of the compounds involved. researchgate.net
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete derivatization of the analyte. The optimal reaction time is typically determined by analyzing the reaction mixture at different time points until the product formation plateaus. researchgate.net
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics. Aprotic solvents such as acetonitrile, acetone, or dichloromethane (B109758) are commonly used.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently optimize these parameters and identify the conditions that provide the highest derivatization yield and specificity for a particular analyte. researchgate.net
Q & A
Q. What are the optimal reaction conditions for synthesizing pyridin-4-ylmethanesulfonyl chloride, and how do solvent choices influence yield?
Methodological Answer: this compound is typically synthesized via sulfonation of pyridine derivatives. Polar aprotic solvents like dimethylformamide (DMF) or pyridine are preferred due to their ability to stabilize reactive intermediates and enhance reaction rates . For example, in analogous sulfonyl chloride syntheses, dichloromethane (DCM) is used as a solvent with bases like triethylamine to neutralize HCl byproducts . A key step involves controlling reaction temperature (room temperature to 40°C) to avoid side reactions. Yield optimization often requires iterative adjustments of stoichiometry and solvent purity.
Q. Which purification techniques are most effective for isolating this compound?
Methodological Answer: Post-synthesis purification is critical due to the compound’s reactivity. Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials and sulfonic acid byproducts. Recrystallization from non-polar solvents like hexane can further enhance purity (>98%) . For hygroscopic or air-sensitive batches, inert-atmosphere techniques (e.g., Schlenk line) are recommended .
Advanced Research Questions
Q. How can researchers mitigate competing sulfonation pathways in this compound synthesis?
Methodological Answer: Competing sulfonation at alternative sites on the pyridine ring (e.g., 2- or 3-positions) can be minimized by steric or electronic modulation. For instance, pre-functionalizing the pyridine with electron-withdrawing groups (e.g., chloro substituents) directs sulfonation to the 4-position . Kinetic studies using NMR or LC-MS are advised to monitor regioselectivity. Computational modeling (DFT) of transition states can also predict favorable pathways .
Q. What analytical methods resolve contradictions in stability data for this compound under varying storage conditions?
Methodological Answer: Discrepancies in stability reports often arise from moisture or temperature exposure. Accelerated degradation studies (40°C, 75% humidity) coupled with HPLC-MS analysis quantify hydrolytic decomposition to sulfonic acids . For long-term storage, anhydrous conditions (<0.1% H₂O) and temperatures below –20°C are optimal. Comparative TGA/DSC analyses further clarify thermal stability thresholds .
Q. How is this compound utilized as a pharmacophore in drug discovery?
Methodological Answer: The sulfonyl chloride group serves as a versatile electrophile for covalent inhibition or prodrug activation. In medicinal chemistry, it reacts selectively with cysteine residues in target enzymes (e.g., proteases) to form stable thioether adducts . Structure-activity relationship (SAR) studies often incorporate radiolabeled analogs (e.g., ³⁵S) to track binding kinetics. Recent work highlights its use in developing kinase inhibitors, where regioselective modification of the pyridine ring enhances potency .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Due to its corrosive and moisture-sensitive nature, handling requires PPE (nitrile gloves, goggles) and fume hoods. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal in chemical waste containers . Inhalation risks necessitate air monitoring with gas detector tubes for HCl vapors. First aid measures emphasize immediate rinsing of exposed skin/eyes with water for 15+ minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
